molecular formula C19H15NO2 B10872678 4'-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone CAS No. 86108-12-5

4'-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone

Cat. No.: B10872678
CAS No.: 86108-12-5
M. Wt: 289.3 g/mol
InChI Key: BWYALYCPNYTRIP-UHFFFAOYSA-N
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Description

4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is known for its unique structure, which includes a naphthalene ring and an acetophenone moiety connected through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone is unique due to its specific combination of a naphthalene ring and an acetophenone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry and medicinal chemistry.

Properties

CAS No.

86108-12-5

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

1-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C19H15NO2/c1-13(21)14-6-9-16(10-7-14)20-12-18-17-5-3-2-4-15(17)8-11-19(18)22/h2-12,22H,1H3

InChI Key

BWYALYCPNYTRIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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